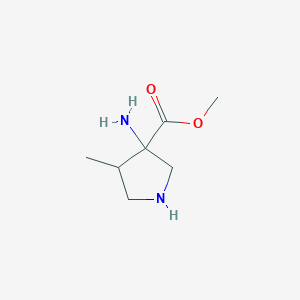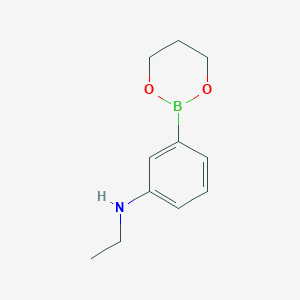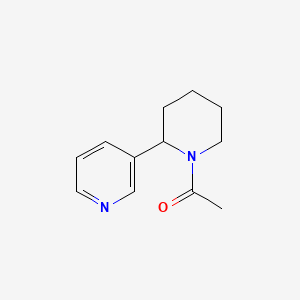
N-Acetyl-Anabasine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-Anabasine is a derivative of anabasine, an alkaloid found in certain plants, particularly in the Nicotiana species Anabasine is structurally similar to nicotine and has been studied for its various biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-Anabasine typically involves the acetylation of anabasine. One common method is to react anabasine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-Anabasine undergoes various chemical reactions, including:
Oxidation: The oxidation of this compound can be achieved using oxidizing agents such as tert-butyl hydroperoxide (TBHP) or m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions of this compound are less common but can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: TBHP, MCPBA, MoCl5
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: N-oxide derivatives of this compound
Reduction: Reduced forms of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-Acetyl-Anabasine involves its interaction with various molecular targets. It is known to interact with nicotinic acetylcholine receptors, similar to nicotine, which can lead to various biological effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to modulate neurotransmitter release and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Anabasine: The parent compound of N-Acetyl-Anabasine, known for its biological activities.
Nicotine: Structurally similar to anabasine and this compound, with well-known effects on the nervous system.
Cytisine: Another alkaloid with structural similarities to anabasine and studied for its potential therapeutic applications.
Uniqueness of this compound
This compound is unique due to its acetyl group, which modifies its chemical properties and potential applications. This modification can enhance its biological activity and make it a valuable compound for further research and development.
Propiedades
Número CAS |
91557-10-7 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-(2-pyridin-3-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-10(15)14-8-3-2-6-12(14)11-5-4-7-13-9-11/h4-5,7,9,12H,2-3,6,8H2,1H3 |
Clave InChI |
DOBAEHHTUBAASS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCCC1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)


![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)

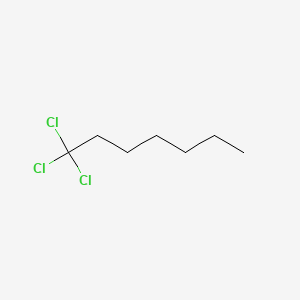
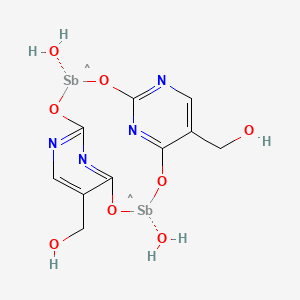

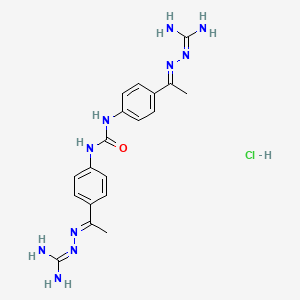
![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
